Product packaging for Elecanacin(Cat. No.:CAS No. 199468-89-8)

Elecanacin

Cat. No.: B1238211
CAS No.: 199468-89-8
M. Wt: 272.29 g/mol
InChI Key: QMRGGJUIIUABNT-FXVXGQGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Elecanacin within Natural Product Chemistry

This compound is a chemical compound isolated from natural sources, specifically the bulbs of Eleutherine americana Merr. et Heyne (Iridaceae). unc.educabidigitallibrary.orgrsc.orgnih.govpsu.edu It is characterized as a naphthoquinone derivative. unc.educabidigitallibrary.orgnih.govpsu.edu Natural product chemistry involves the study of chemicals produced by living organisms, including plants, microbes, and marine organisms. basicmedicalkey.com These natural products often possess diverse and complex structures, which contribute to their various biological activities. basicmedicalkey.com this compound's identification as a naphthoquinone places it within a significant class of natural compounds known for a wide range of biological properties. researchgate.netjst.go.jpscielo.org.coredalyc.org

Historical Perspective of Research on this compound and Eleutherine americana Derived Compounds

Research into the chemical constituents of Eleutherine americana has a history of isolating various compounds, including naphthoquinones, anthraquinones, and naphthalene (B1677914) derivatives. nih.govresearchgate.netthieme-connect.com this compound itself was reported as a novel naphthoquinone isolated from the bulbs of Eleutherine americana in 1997. unc.educabidigitallibrary.orgthieme-connect.comscielo.briocspublisher.orgscispace.commdpi.com This isolation was significant as this compound possessed an unusual cyclobuta-fused naphthalene-1,4-dione ring system, which was not previously reported in natural products. rsc.orgnih.govpsu.eduscilit.com

Historically, research on Eleutherine americana has also focused on other prominent compounds like eleutherin (B1217887) and isoeleutherin (B2560962), which are isomeric pyranonaphthoquinones. rsc.orgbioline.org.br Early research on these compounds from Eleutherine americana and the related species Eleutherine bulbosa explored their chemical structures and certain biological activities. For instance, eleutherin was reported to show inhibitory activity against human topoisomerase II, while isoeleutherin and isoeleutherol demonstrated inhibitory activity against HIV in laboratory settings. unc.educabidigitallibrary.orgscielo.br The isolation of this compound added another structurally distinct compound to the known phytochemistry of Eleutherine americana. unc.educabidigitallibrary.orgrsc.orgnih.govpsu.edu Subsequent research has also explored the synthesis of this compound to confirm its structure and determine its absolute configuration. rsc.orgnih.govpsu.eduscilit.com

Significance of Investigating Natural Product Naphthoquinones in Academic Research

Investigating natural product naphthoquinones like this compound is significant in academic research for several reasons. Naphthoquinones are a widespread class of natural compounds found in plants, fungi, and bacteria. researchgate.netnumberanalytics.com They are known to exhibit a diverse array of biological activities, which makes them attractive subjects for chemical and biological studies. researchgate.netjst.go.jpscielo.org.coredalyc.orgnumberanalytics.com Academic research focuses on isolating novel naphthoquinones, elucidating their chemical structures, and understanding their biosynthesis. The unique structural features found in natural naphthoquinones, such as the cyclobuta-fused system in this compound, provide insights into the complex biosynthetic pathways occurring in nature. rsc.orgnih.govpsu.eduscilit.com

Furthermore, studying the biological activities of natural naphthoquinones contributes to the understanding of their roles in the producing organisms, such as chemical defense mechanisms. basicmedicalkey.comresearchgate.netredalyc.org Academic research also involves synthesizing these compounds or their derivatives to confirm structures, explore structure-activity relationships, and potentially develop new chemical tools or lead compounds for various applications. rsc.orgnih.govpsu.eduscielo.org.coscilit.com The investigation of naphthoquinones from sources like Eleutherine americana contributes to the broader knowledge base of natural product chemistry and the potential utility of these compounds. nih.govresearchgate.netthieme-connect.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O4 B1238211 Elecanacin CAS No. 199468-89-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

199468-89-8

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

(10R,12R,14R)-7-methoxy-14-methyl-13-oxatetracyclo[8.5.0.01,12.03,8]pentadeca-3(8),4,6-triene-2,9-dione

InChI

InChI=1S/C16H16O4/c1-8-7-16-10(6-12(16)20-8)14(17)13-9(15(16)18)4-3-5-11(13)19-2/h3-5,8,10,12H,6-7H2,1-2H3/t8-,10+,12-,16?/m1/s1

InChI Key

QMRGGJUIIUABNT-FXVXGQGJSA-N

SMILES

CC1CC23C(CC2O1)C(=O)C4=C(C3=O)C=CC=C4OC

Isomeric SMILES

C[C@@H]1CC23[C@@H](C[C@H]2O1)C(=O)C4=C(C3=O)C=CC=C4OC

Canonical SMILES

CC1CC23C(CC2O1)C(=O)C4=C(C3=O)C=CC=C4OC

Synonyms

elecanacin

Origin of Product

United States

Isolation, Biosynthesis, and Chemical Synthesis of Elecanacin

Isolation and Purification Methodologies from Biological Sources

Elecanacin is isolated from the bulbs of Eleutherine species. The initial isolation of this compound involved solvent extraction from the plant material innovareacademics.in. Subsequent purification typically employs chromatographic techniques to separate this compound from other co-occurring compounds, such as eleutherin (B1217887) and isoeleutherin (B2560962), which are also found in the bulbs rsc.org.

Chromatographic methods are crucial for isolating this compound from complex plant extracts. Techniques such as column chromatography and thin layer chromatography (TLC) have been employed in the isolation procedures for compounds from Eleutherine bulbosa bulbs innovareacademics.in. Preparative high-performance liquid chromatography (HPLC) with a C18 column has also been used for purifying related naphthalene (B1677914) derivatives from Eleutherine americana extracts mdpi.com. Careful chromatography was used to separate this compound from its epimer, isothis compound, after chemical synthesis rsc.org.

The structural elucidation of this compound relies heavily on spectroscopic methods. The original determination of this compound's structure utilized nuclear magnetic resonance (NMR) spectroscopy, including 2D-NMR techniques unc.edursc.org. Other spectroscopic techniques employed in the characterization of compounds from Eleutherine species, which would be applicable to this compound, include ultraviolet-visible (UV-vis) spectroscopy, Fourier transform-infrared (FTIR) spectroscopy, and liquid chromatography–mass spectrometry (LCMS-MS) innovareacademics.in. High-resolution electron spray ionization-mass spectrometry (HR-ESI-MS) and 1D and 2D NMR techniques are standard for elucidating the structures of new naphthalene derivatives from Eleutherine americana mdpi.com.

Spectroscopic data for this compound and its epimer isothis compound have been reported, including 1H and 13C NMR spectra rsc.org. Key NOESY correlations within the oxabicyclo[3.2.0]heptane framework of this compound have also been used to support its structure rsc.org.

Hypothesized Biosynthetic Pathways of this compound

While the detailed biosynthetic pathway of this compound has not been fully elucidated, it is understood to be a polyketide derived from the bulbs of Eleutherine species nih.gov. Naphthoquinones are notable constituents of Eleutherine bulbosa bulbs, and their biosynthesis is believed to be chloroplast-related, with synthesis potentially occurring in the cytosol and storage in vacuoles smujo.id. A hypothetical biosynthetic pathway for related polyketides isolated from Eleutherine bulbosa has been postulated researchgate.net.

Total Chemical Synthesis Strategies for this compound and its Stereoisomers

The unique structure of this compound, particularly its cyclobuta-fused system, has made it a target for total chemical synthesis rsc.org. Both racemic and chiral syntheses have been achieved rsc.org.

Enantioselective synthesis approaches have been developed to obtain chiral this compound and establish the absolute configuration of the natural product rsc.orgrsc.org. One strategy involves starting with (R)-propylene oxide as a chiral building block rsc.orgrsc.org. This approach has been successful in synthesizing enantiopure this compound rsc.orgrsc.org. Research has shown that samples of this compound isolated from natural sources can have a low enantiomeric excess rsc.orgrsc.org.

A key strategy in the synthesis of this compound and its epimer, isothis compound, involves an intramolecular photochemical [2+2] cycloaddition reaction rsc.orgscilit.comnottingham.ac.ukscribd.com. This reaction is performed by irradiating a substituted naphthoquinone precursor, specifically 5-methoxy-2-(2-vinyloxypropyl)naphthalene-1,4-dione rsc.orgscilit.com. Irradiation at 350 nm has been shown to yield both this compound and isothis compound rsc.org. This photochemical cycloaddition is a crucial step in constructing the characteristic cyclobutane (B1203170) ring system of this compound rsc.orgscilit.comnottingham.ac.ukscribd.com.

The synthesis of racemic this compound has been achieved through a sequence involving allylation, Claisen rearrangement, ozonolysis, Grignard reaction, oxidation, and finally, the intramolecular photochemical cycloaddition of a vinyl ether to a naphthoquinone rsc.org.

Table: Spectroscopic Data for (±)-Elecanacin and Isothis compound rsc.org

Compound1H NMR (CDCl3, δ)13C NMR (CDCl3, δ)
(±)-Elecanacin(Selected peaks)(Selected peaks)
1.14 (d, 3H, J=6.8 Hz, 2-Me)17.0 (2-Me)
3.90 (s, 3H, OMe)56.5 (OMe)
7.2-7.8 (m, Ar-H)117-185 (Quarternary & Ar-C)
Isothis compound(Selected peaks)(Selected peaks)
1.45 (d, 3H, J=6.8 Hz, 2-Me)22.1 (2-Me)
3.90 (s, 3H, OMe)56.5 (OMe)
7.2-7.8 (m, Ar-H)117-185 (Quarternary & Ar-C)

Note: This table presents selected characteristic NMR signals based on available data and is not exhaustive.

Table: Yields from Racemic Synthesis via Photocycloaddition rsc.org

PrecursorIrradiation WavelengthSolventProductYield (%)
5-methoxy-2-(2-vinyloxypropyl)naphthalene-1,4-dione350 nmDichloromethane(±)-Elecanacin25
5-methoxy-2-(2-vinyloxypropyl)naphthalene-1,4-dione350 nmDichloromethaneIsothis compound38

Based on a comprehensive search for scientific literature and data, there is currently no publicly available information that specifically links the chemical compound “this compound” to the molecular targets and mechanisms of action outlined in your request.

Searches for research on this compound's activity regarding KCNQ2/3 potassium channels, DNA topoisomerase II, Glycogen Synthase Kinase 3 Beta (GSK3B), and AKT1 did not yield any specific results.

Therefore, it is not possible to generate a scientifically accurate article on "this compound" strictly adhering to the provided outline, as no research data appears to be available in the public domain for the following sections and subsections:

Molecular Targets and Mechanisms of Action of Elecanacin

Enzymatic Inhibition Studies

Other Enzyme Targets and Inhibition Kinetics

Without verifiable research findings, creating the requested article with detailed, informative, and accurate content for each specified section is not feasible.

Insufficient Data Available to Generate Article on Elecanacin's Specific Molecular Targets

Following a comprehensive review of available scientific literature, it has been determined that there is insufficient specific data on the chemical compound this compound to generate a thorough and scientifically accurate article focusing on its interaction with the TCF/β-catenin signaling pathway as requested.

While this compound is a known naphthoquinone isolated from the plant Eleutherine palmifolia, current research does not provide the specific details required to fulfill the outlined sections on its modulation of TCF/β-catenin transcription and its molecular interaction profiles in this context.

Research into the broader chemical class of naphthoquinones and other compounds from Eleutherine palmifolia does suggest a potential for interaction with the Wnt/β-catenin signaling pathway. For instance, some studies on naphthoquinone analogs indicate they may inhibit this pathway, potentially by disrupting the interaction between the TCF4 transcription factor and DNA. nih.govresearchgate.netaacrjournals.org Another study on extracts from Eleutherine palmifolia identified two naphthalene (B1677914) derivatives that were shown to inhibit TCF/β-catenin transcription and reduce nuclear β-catenin levels. nih.gov

However, these findings are not specific to this compound. The explicit link between this compound and the inhibition of TCF/β-catenin transcription, along with detailed molecular interaction and binding affinity data, is not available in the reviewed literature. Therefore, constructing an article that adheres to the user's strict requirement to focus solely on this compound's role in this specific molecular pathway is not possible at this time. Further targeted research and publication of findings on this compound are needed to provide the necessary information.

Cellular and Subcellular Effects of Elecanacin

Effects on Cell Cycle Progression

The regulation of the cell cycle is a crucial process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. Some studies on plant extracts containing Elecanacin suggest a potential role in modulating cell cycle dynamics.

Induction of Cell Cycle Arrest

Extracts from Eleutherine bulbosa have been observed to inhibit cell cycle progression. Specifically, research suggests that the extract can induce cell cycle arrest, a mechanism that halts the progression of the cell cycle in response to cellular stress or damage. This arrest can prevent the proliferation of abnormal cells. One study indicated that the extract of Eleutherine bulbosa inhibits cell cycle progression in the G1/S phase. wikipedia.org This phase is a critical checkpoint that ensures the cell is ready for DNA replication.

Cell Cycle Phase Distribution Analysis

Analysis of the distribution of cells in different phases of the cell cycle provides a more detailed picture of the effects of a compound. Studies on Eleutherine bulbosa extract have shown a disruption in the normal cell cycle phase distribution. wikipedia.org Treatment with the extract led to a notable increase in the proportion of cells in the sub-G1 and S phases, while concurrently decreasing the percentage of cells in the G2-M and G1 phases. wikipedia.org The increase in the sub-G1 population is often indicative of apoptosis, or programmed cell death.

Cell Cycle PhaseEffect of Eleutherine bulbosa Extract
Sub-G1 Significant Increase
G1 Phase Significant Decrease
S Phase Significant Increase
G2-M Phase Significant Decrease

Apoptosis Induction Pathways

Apoptosis is a natural and essential process of programmed cell death that plays a critical role in development and tissue homeostasis. The ability to induce apoptosis in cancer cells is a key strategy in cancer therapy. While direct evidence for this compound is limited, the broader class of naphthoquinones and extracts from Eleutherine americana have been shown to induce apoptosis.

Mitochondrial-Mediated Apoptosis Mechanisms

The mitochondrial, or intrinsic, pathway of apoptosis is a major mechanism of cell death. It is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic proteins like Bax and Bak can increase the permeability of the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis. Research on various naphthoquinone derivatives has demonstrated their ability to induce mitochondrial-dependent apoptosis in cancer cells. nih.gov This often involves the activation of proteins such as Bcl-2, Bad, cleaved caspase-3, and cleaved PARP. nih.gov

Receptor-Mediated Apoptosis Pathways

The receptor-mediated, or extrinsic, pathway of apoptosis is initiated by the binding of extracellular death ligands to their corresponding receptors on the cell surface. This interaction triggers a signaling cascade that also leads to the activation of caspases. While specific studies on this compound's role in this pathway are not available, some naphthoquinone derivatives are speculated to induce mitochondrial-dependent apoptosis through Fas-dependent pathways, which are a component of the receptor-mediated apoptosis mechanism. nih.gov

Modulation of Cellular Signaling Cascades

Cellular signaling cascades are complex networks that transmit information from the cell surface to the nucleus, regulating a wide range of cellular processes including proliferation, survival, and apoptosis. The modulation of these pathways is a key area of interest in the development of new therapeutic agents.

Research on naphthoquinone derivatives suggests that they can influence several critical signaling pathways. For instance, some of these compounds have been shown to induce apoptosis through the regulation of the Mitogen-Activated Protein Kinase (MAPK), Protein Kinase B (Akt), and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways. wikipedia.orgnih.gov This regulation is often mediated by the generation of reactive oxygen species (ROS). wikipedia.orgnih.gov

A study on a novel naphthoquinone derivative, 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone (NTDMNQ), found that it increased the phosphorylation of p38 kinase and c-Jun N-terminal kinase (JNK), while decreasing the phosphorylation of extracellular signal-regulated kinase (ERK), Akt, and STAT3. wikipedia.orgnih.gov These effects were linked to the induction of apoptosis in cancer cells.

Signaling PathwayEffect of Naphthoquinone Derivatives
MAPK (p38, JNK) Increased Phosphorylation
MAPK (ERK) Decreased Phosphorylation
Akt Decreased Phosphorylation
STAT3 Decreased Phosphorylation

PI3K/Akt Pathway Investigations

The phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth. mdpi.com Dysregulation of this pathway is a hallmark of many cancers. Network pharmacology analyses of Eleutherine bulbosa extract (EBE) have identified a significant association with the PI3K-Akt signaling pathway. nih.gov

Studies on breast cancer have shown that compounds within EBE can target key proteins in this pathway. nih.gov This interaction is predicted to disrupt the signaling cascade that contributes to cancer cell proliferation and tumor growth. nih.gov The involvement of the PI3K/Akt pathway is also suggested in studies on lung cancer, where resveratrol, a compound also found in EBE, is known to modulate this pathway. nih.govresearchgate.net The inhibitory effects on PI3K can consequently impact downstream processes, including the MAPK signaling pathway, highlighting a crosstalk between these crucial cellular communication networks. nih.gov

Table 1: Key Target Genes of Eleutherine bulbosa Extract in Cancer-Related Pathways

Gene SymbolProtein NameImplicated Pathway(s)Potential Effect of EBE
PIK3CG Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gammaPI3K-AktInhibition
MAPK1 Mitogen-activated protein kinase 1MAPKModulation
TP53 Cellular tumor antigen p53p53Activation/Modulation
BCL2 Apoptosis regulator Bcl-2Apoptosis, p53Modulation
BAX Apoptosis regulator BAXApoptosis, p53Modulation
CASP3 Caspase-3Apoptosis, p53Modulation
CASP9 Caspase-9Apoptosis, p53Modulation
CCND1 G1/S-specific cyclin-D1Cell Cycle, PI3K-AktModulation

Note: This table is based on network pharmacology predictions and further experimental validation is required. nih.govnih.gov

MAPK Signaling Pathway Studies

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is instrumental in transducing extracellular signals to intracellular responses, governing processes like cell proliferation, differentiation, and apoptosis. mdpi.com Research has indicated that the bioactive constituents of Eleutherine bulbosa extract are closely associated with the MAPK signaling pathway. nih.gov

Network pharmacology analysis has revealed that compounds in EBE can influence the MAPK pathway, which is often hyperactivated in cancer, leading to uncontrolled cell growth. nih.gov By targeting components of this pathway, EBE may disrupt the signaling that promotes cancer cell proliferation. nih.gov Specifically, target genes such as MAPK1 have been identified as being modulated by compounds present in the extract. nih.gov The interplay between the PI3K/Akt and MAPK pathways suggests that EBE may exert its effects through a multi-targeted mechanism. nih.gov

p53 Signaling Pathway Involvement

The p53 signaling pathway plays a central role in tumor suppression by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. frontiersin.org The tumor suppressor protein p53 is a key regulator in this process. Analysis of Eleutherine bulbosa extract has shown a significant link to the p53 signaling pathway. nih.gov

In studies related to breast and lung cancer, network pharmacology has identified TP53 as a target gene for compounds within EBE. nih.govnih.gov This suggests that these compounds may modulate the activity of p53, potentially leading to the induction of apoptosis in cancer cells. The pathway analysis indicates that DNA damage can activate the p53 gene, and compounds from EBE may influence this process, thereby affecting downstream targets involved in programmed cell death, such as BAX, BCL2, and caspases. nih.govnih.gov

Cellular Permeability and Membrane Integrity Studies

The integrity of the cell membrane is crucial for cellular function and survival. Some natural compounds exert their therapeutic effects by disrupting the membrane of pathogenic or cancerous cells. Studies on the extracts of Eleutherine bulbosa have demonstrated effects on membrane permeability.

In the context of antimicrobial activity, EBE has been shown to induce changes in the membrane permeability of pathogens, which can lead to cell death. mdpi.com This effect is partly attributed to the presence of terpenoids, which are lipophilic compounds capable of damaging the cell membrane. mdpi.com Furthermore, another study highlighted the potential of an ethanolic extract of E. bulbosa in erythrocyte membrane stabilization, suggesting anti-inflammatory activity. mdpi.com These findings indicate that the bioactive compounds within Eleutherine bulbosa can interact with and modify the properties of cellular membranes, a mechanism that may contribute to its observed cytotoxic and therapeutic effects.

Preclinical Investigational Models and Methodologies

In Vitro Cellular Models for Activity Assessment

Initial screening and characterization of Elecanacin's biological effects are conducted using in vitro cellular models. These models provide a controlled environment to assess the compound's direct effects on cells, helping to elucidate its mechanism of action and identify cellular targets.

High-Throughput Screening (HTS) in Compound Discovery

High-throughput screening (HTS) is a key strategy in the early stages of drug discovery to rapidly assess large libraries of chemical compounds for their potential biological activity. drugtargetreview.comyoutube.com This automated process allows for the testing of thousands of compounds per day, significantly accelerating the identification of "hit" compounds that can be further developed into "lead" compounds. nih.gov

In the discovery of this compound, HTS would be employed to screen diverse chemical libraries to identify initial compounds that modulate a specific biological pathway or target. The process typically involves several stages:

Assay Development: A robust and reliable assay is established that can be miniaturized and automated.

Pilot Screen: A smaller, representative subset of the compound library is tested to validate the assay's performance and estimate the hit rate.

Full-Scale HTS: The entire compound library is screened to identify active compounds.

Hit Validation: The activity of the identified "hits" is confirmed and their potency is determined through dose-response studies. researchgate.net

The choice of assay technology for HTS is broad and includes fluorescence-based, luminescence-based, and absorbance-based readouts. nih.gov For instance, a study aimed at identifying new cancer drug candidates utilized a simple color-change technique to rapidly assess over 20,000 molecules for their inhibitory effect on a target protein. drugtargetreview.com

Table 2: Key Stages and Considerations in a High-Throughput Screening Campaign

StageObjectiveKey Activities
Assay Development & Validation To create a robust, miniaturized, and automated assay.Selection of appropriate detection technology (e.g., fluorescence, luminescence), optimization of assay conditions (e.g., reagent concentrations, incubation times).
Library Screening To test a large and diverse collection of compounds.Automated liquid handling for dispensing compounds and reagents, incubation, and signal detection.
Hit Identification & Confirmation To identify genuine active compounds from primary screening data.Data analysis to identify statistically significant "hits," re-testing of primary hits to confirm activity, elimination of false positives.
Dose-Response & Potency Determination To quantify the biological activity of confirmed hits.Testing hits over a range of concentrations to determine parameters such as IC50 or EC50.

In Vivo Animal Models for Mechanistic Research

Following promising in vitro results, the evaluation of this compound progresses to in vivo animal models to investigate its biological activity, mechanism of action, and pharmacodynamic effects in a whole-organism context.

Model Systems for Biological Activity Evaluation

A variety of animal models are available to assess the efficacy of new compounds. The choice of model depends on the therapeutic area and the specific biological question being addressed. For cancer research, rodent models, such as mice, are widely used due to their genetic similarity to humans and the availability of various strains. taconic.com

Commonly used cancer models include:

Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice. researchgate.net

Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop tumors that more closely mimic human disease. taconic.com

Zebrafish Models: The zebrafish is an emerging model system that allows for rapid screening of compounds and visualization of biological processes in a living organism. nih.gov

For example, in a study evaluating a diazocine derivative for heart failure, an ischemia-reperfusion injury model in rats was used to assess the compound's effect on infarct area and left ventricular pressure. nih.gov Similarly, the anticancer activity of novel ruthenium-based metallodrugs was characterized in a zebrafish model, which allowed for the examination of effects on blood vessel development and tissue regeneration.

Pharmacodynamic Biomarker Identification in Preclinical Models

Pharmacodynamic (PD) biomarkers are molecular indicators that provide evidence of a drug's biological effect on its target. mdpi.comfda.gov The identification and validation of PD biomarkers in preclinical models are crucial for several reasons:

They provide proof of mechanism, confirming that the drug is engaging its target and modulating the intended pathway. catapult.org.uk

They can help to establish a dose-response relationship. fda.gov

They can be used to monitor treatment response and guide dose selection in subsequent clinical trials. nih.govnih.gov

Gene expression profiling is a powerful tool for identifying PD biomarkers. For instance, by analyzing gene expression changes in cancer cell lines after treatment with genotoxic agents, researchers identified ATF3, DDIT3, CARS, and PPP1R15A as potential PD biomarkers for monitoring treatment response. nih.gov In another example, a study of microtubule-targeting drugs in breast cancer planned to use tumor biopsies to assess PD biomarkers. clinicaltrials.gov

Preclinical Pharmacokinetic and ADME Studies (Methodologies)

Preclinical pharmacokinetic (PK) studies are essential to understand how a new drug candidate is absorbed, distributed, metabolized, and excreted (ADME) by the body. altasciences.com These studies provide critical information for predicting the drug's behavior in humans and for designing safe and effective dosing regimens. nih.gov

A comprehensive ADME profiling of this compound would involve a series of in vitro and in vivo assays:

In Vitro ADME Assays: These assays assess properties such as solubility, permeability, plasma protein binding, and metabolic stability using, for example, liver microsomes. nih.govcell4pharma.com

In Vivo PK Studies: These studies are typically conducted in rodent models (e.g., rats, mice) to determine key PK parameters such as bioavailability, clearance, volume of distribution, and half-life. mdpi.comnih.gov

For example, the preclinical PK of the anticancer chalcone, cardamonin, was characterized through a series of in vitro and in vivo studies in mice, which revealed poor oral absorption but high clearance and a large volume of distribution. nih.gov In another study, the PK profile of a novel 5-aminosalicylic acid derivative was determined in rats following intravenous, oral, and intraperitoneal administration. mdpi.com

Table 3: Common Methodologies in Preclinical Pharmacokinetic and ADME Studies

ParameterIn Vitro MethodIn Vivo Method
Absorption Caco-2 cell permeability assayOral or intraperitoneal administration followed by blood sampling. mdpi.com
Distribution Plasma protein binding assay, red blood cell partitioning. nih.govTissue distribution studies following drug administration.
Metabolism Liver microsome stability assay, hepatocyte metabolism studies.Analysis of metabolites in plasma, urine, and feces. nih.gov
Excretion In vitro transporter assaysCollection and analysis of urine, feces, and bile. nih.gov

Absorption and Distribution Studies

To understand the potential therapeutic efficacy and safety of a compound, it is crucial to determine its absorption and distribution characteristics. These studies investigate how the compound is taken up by the body and where it subsequently travels.

Standard in vitro models, such as Caco-2 cell monolayers, are often used to predict intestinal absorption. For a compound like this compound, this model would help determine its permeability across the intestinal barrier and identify potential involvement of transport proteins.

In vivo studies in animal models, typically rodents (rats or mice), are essential for a comprehensive understanding of absorption and distribution. Following administration of this compound, blood samples would be collected at various time points to determine the rate and extent of absorption. Key pharmacokinetic parameters that would be calculated are presented in Table 1 .

Table 1: Key Pharmacokinetic Parameters for Absorption and Distribution Studies

Parameter Description
Cmax Maximum (peak) plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve, representing total drug exposure
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation

Tissue distribution studies would involve administering radiolabeled this compound to animal models. After a set period, various tissues and organs would be analyzed to determine the concentration of the compound. This helps identify tissues where the drug accumulates, which could be potential sites of therapeutic action or toxicity.

Metabolism and Excretion Pathway Elucidation

The metabolism of a compound refers to the biochemical processes that alter its structure, while excretion is the process by which the compound and its metabolites are eliminated from the body. Understanding these pathways is critical for predicting drug-drug interactions and potential toxicity.

In vitro metabolism studies typically utilize liver microsomes or hepatocytes from different species, including humans. These studies would identify the primary metabolic pathways of this compound and the specific cytochrome P450 (CYP) enzymes involved in its biotransformation.

In vivo metabolism and excretion studies in animal models involve the administration of this compound, followed by the collection of urine, feces, and bile over a period of time. Analysis of these samples would identify the major metabolites and the primary routes of excretion. Table 2 outlines the key parameters assessed in such studies.

Table 2: Key Parameters in Metabolism and Excretion Studies

Parameter Description
Clearance (CL) The volume of plasma cleared of the drug per unit time
Elimination half-life (t½) The time required for the concentration of the drug in the body to be reduced by half
Major Metabolites The primary chemical structures resulting from the biotransformation of the parent compound

Preclinical Toxicological Methodologies for Target Organ Identification

Toxicology studies are designed to identify potential adverse effects of a compound and to determine a safe dose range for further studies. A key objective is the identification of target organs of toxicity.

Initial toxicity assessments often involve in vitro cytotoxicity assays using various cell lines derived from different organs (e.g., liver, kidney, heart). These assays can provide an early indication of which organs might be susceptible to this compound-induced toxicity.

In vivo toxicity studies are conducted in at least two animal species, one rodent and one non-rodent, as per regulatory guidelines. These studies can be acute (single dose) or chronic (repeated dose). A range of methodologies are employed to identify target organs, as detailed in Table 3 .

Table 3: Methodologies for Target Organ Identification in Preclinical Toxicology

Methodology Description
Clinical Observations Daily monitoring of animals for any changes in health, behavior, or appearance.
Body Weight and Food Consumption Regular measurement to assess general health and identify potential adverse effects.
Hematology Analysis of blood samples to evaluate effects on red blood cells, white blood cells, and platelets.
Clinical Chemistry Measurement of enzymes and biomarkers in the blood to assess the function of organs such as the liver and kidneys.
Urinalysis Analysis of urine to evaluate kidney function.
Gross Pathology Macroscopic examination of all organs and tissues at the end of the study.

Based on the findings from these comprehensive evaluations, a toxicological profile for the compound is established, and specific target organs of toxicity are identified. This information is critical for risk assessment and for guiding the design of future clinical trials.

Computational and Systems Biology Approaches in Elecanacin Research

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is crucial for understanding the interaction between a ligand, such as elecanacin, and its protein target at a molecular level. Molecular dynamics (MD) simulations further complement docking studies by providing insights into the dynamic behavior of the ligand-protein complex over time, assessing its stability and conformational changes. nih.govmdpi.comyoutube.com

In silico studies have explored the interaction of this compound with various protein targets. A molecular docking analysis performed as part of a broader study on compounds from Eleutherine bulbosa calculated the binding affinity of this compound. nih.govresearchgate.net The results, presented in the table below, provide a quantitative measure of the binding strength, which is essential for prioritizing compounds for further experimental validation.

CompoundBinding Affinity (kcal/mol)
This compound-4.761

While detailed molecular dynamics simulations specifically for this compound complexes are not extensively reported in the available literature, this technique is widely used to validate docking poses and understand the stability of ligand-receptor interactions. youtube.comnih.gov Such simulations could further elucidate the specific atomic interactions and conformational dynamics that govern this compound's binding to its biological targets. mdpi.com

Network Pharmacology Analysis

Network pharmacology is an approach that integrates systems biology, bioinformatics, and polypharmacology to investigate the complex interactions between drugs, targets, and diseases from a network perspective. mdpi.com This methodology is particularly well-suited for studying natural products like this compound, which often act on multiple targets to exert their therapeutic effects. Studies on plant extracts containing this compound, such as from Eleutherine bulbosa, have utilized network pharmacology to systematically decode their mechanisms of action against diseases like cancer. nih.govnih.gov

The initial step in network pharmacology involves constructing a compound-target interaction network. This network visually represents the relationships between the active compounds in a substance and their predicted protein targets. researchgate.netnih.gov For extracts containing this compound, researchers first identify the constituent compounds and then predict their biological targets using various databases. nih.gov For example, a study on Eleutherine bulbosa extract (EBE) constructed a pharmacological network that included 16 compounds and their interactions with 42 specific gene targets implicated in breast cancer. nih.gov These networks serve as a foundation for understanding the multi-target nature of the compounds. researchgate.net

Once the compound targets are identified, a Protein-Protein Interaction (PPI) network is constructed to explore the complex interplay among these target proteins. nih.govscispace.comresearchgate.netyoutube.com This analysis helps to reveal functional modules and key proteins (hubs) that are central to the biological processes affected by the compound. nih.gov In research related to Eleutherine bulbosa extract, PPI network analysis identified crucial target genes involved in the pathophysiology of breast cancer, including TP53, CASP3, BCL2, and ESR1. nih.gov Another study focusing on lung cancer identified a PPI network involving 36 proteins, highlighting key targets such as CASP3, BCL2, VEGFA, and MAPK1. nih.govresearchgate.net Analyzing these interactions provides a systems-level understanding of how compounds like this compound modulate cellular functions. researchgate.net

To understand the biological functions and signaling pathways associated with the identified targets, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed. nih.govresearchgate.netnih.govfrontiersin.org GO analysis categorizes genes based on their involvement in biological processes, cellular components, and molecular functions, while KEGG analysis maps them to specific signaling pathways. nih.govyoutube.com

For extracts containing this compound, these analyses have revealed associations with critical cancer-related pathways. nih.gov The identified pathways provide mechanistic insights into the extract's potential therapeutic effects.

DatabaseSignificantly Enriched Pathways/TermsAssociated Disease Context
KEGGP53 signaling pathwayBreast Cancer, Lung Cancer
KEGGMAPK signaling pathwayBreast Cancer
KEGGPI3K-Akt signaling pathwayBreast Cancer
KEGGApoptosisBreast Cancer
KEGGCell cycleBreast Cancer

These findings suggest that this compound, as part of a multi-component extract, may exert its effects by modulating fundamental pathways involved in cell proliferation, apoptosis, and cell cycle regulation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. wikipedia.orgnih.gov These models are built by analyzing a dataset of compounds with known activities and identifying the physicochemical properties or structural features (descriptors) that are predictive of that activity. mdpi.commdpi.com Once validated, a QSAR model can be used to predict the activity of new, untested compounds, thereby accelerating the discovery of potent molecules. wikipedia.orgnih.gov

While QSAR is a powerful tool in drug design, specific QSAR studies focusing exclusively on this compound and its derivatives were not prominent in the reviewed literature. However, the principles of QSAR could be readily applied to this compound research. By synthesizing a series of this compound analogs and measuring their biological activity against a specific target, a predictive QSAR model could be developed. Such a model would be invaluable for guiding the rational design of new derivatives with improved potency and selectivity.

Chemoinformatics and Ligand-Based Drug Design

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical information, facilitating the drug discovery process. taylorfrancis.com Ligand-based drug design, a key area within chemoinformatics, focuses on the properties of known active molecules (ligands) to design new ones, particularly when the 3D structure of the biological target is unknown. frontiersin.orgnih.gov Techniques include pharmacophore modeling, similarity searching, and machine learning. nih.govresearchgate.net

Specific applications of these advanced chemoinformatics approaches directly to this compound are not yet widely documented. Nevertheless, these methods hold significant potential for advancing this compound research. For instance, the known structure of this compound could be used as a query in virtual screening campaigns to identify other molecules with similar structural or electronic features from large chemical databases. taylorfrancis.com Furthermore, pharmacophore models could be developed based on the key structural motifs of this compound responsible for its biological activity. These models would serve as templates for designing novel compounds with potentially enhanced therapeutic properties.

Structure Activity Relationships Sar and Medicinal Chemistry of Elecanacin Analogues

Identification of Key Pharmacophores and Functional Groups

The biological activity of elecanacin and its analogues is intrinsically linked to its core chemical structure, a pyranonaphthoquinone skeleton. This scaffold is recognized as the primary pharmacophore responsible for its cytotoxic and other biological effects. Several functional groups attached to this core are crucial for its interaction with biological targets.

The naphthoquinone moiety is a critical feature, known to participate in redox cycling and the generation of reactive oxygen species (ROS), which can induce cellular damage and apoptosis in cancer cells. The electrophilic nature of the quinone ring makes it susceptible to nucleophilic attack from biological macromolecules like proteins and DNA, contributing to its mechanism of action.

The pyran ring fused to the naphthoquinone core introduces specific stereochemistry that can significantly influence biological activity. The relative stereochemistry of the methyl groups on the pyran ring, as seen in the difference between eleutherin (B1217887) and isoeleutherin (B2560962), has been shown to affect their biological profiles. For instance, studies on isoeleutherin have suggested that its specific stereoisomerism is crucial for its selective modulation of T helper cell-mediated immune responses. nih.gov

A computational study analyzing various compounds from E. americana, including eleutherol, hongconin, isoeleutherol, and eleutherin, for their potential as SARS-CoV-2 therapeutic agents suggested that the presence of hydroxyl groups enhances the interaction with target proteins. This indicates that the introduction of hydroxyl groups could be a viable strategy for modifying the biological activity of this compound analogues.

Design and Synthesis of this compound Analogues and Derivatives

The design of this compound analogues is guided by the goal of enhancing potency, selectivity, and pharmacokinetic properties while minimizing toxicity. Modifications typically target the naphthoquinone core, the pyran ring, and the aromatic substituents.

A notable achievement in the synthesis of this class of molecules is the enantioselective synthesis of this compound itself. This was accomplished through an intramolecular naphthoquinone-vinyl ether photochemical [2+2] cycloaddition. nih.gov This synthetic route provides a foundational methodology that can be adapted for the creation of various analogues by modifying the vinyl ether precursor.

General synthetic strategies for pyranonaphthoquinone antibiotics, the class of compounds to which this compound belongs, often involve the construction of the pyran ring onto a pre-existing naphthoquinone scaffold. researchgate.net These methods allow for the introduction of diverse substituents on the pyran ring, enabling the exploration of a wide chemical space.

The synthesis of a focused library of pyranonaphthoquinone derivatives, including analogues of nanaomycin (B8674348) and eleutherin, has been reported. These syntheses often involve multi-step sequences to build the complex tricyclic system and introduce desired functional groups. nih.gov

Modulating Biological Activities Through Structural Modifications

Structural modifications of the pyranonaphthoquinone scaffold have a profound impact on the biological activities of the resulting analogues.

Stereochemistry of the Pyran Ring: As observed with eleutherin and isoeleutherin, the stereochemistry at the chiral centers of the pyran ring is a critical determinant of biological activity. Isoeleutherin, with its specific stereoconfiguration, was found to selectively stimulate IFN-gamma production, thereby enhancing Th1-mediated immune responses, while eleutherinol, another related compound, inhibited both IFN-gamma and IL-2 production. nih.gov This highlights the potential for fine-tuning the immunomodulatory effects of this compound analogues through stereoselective synthesis.

Modifications of the Naphthoquinone Ring: The cytotoxic activity of naphthoquinones is often linked to their ability to undergo bioreduction. Studies on pyranonaphthoquinone analogues have shown that their cytotoxicity can be enhanced in cancer cell lines that overexpress specific reductive enzymes like NADPH:cytochrome P450 oxidoreductase (POR). nih.gov This suggests that designing this compound analogues with optimized redox properties could lead to more effective and selective anticancer agents.

Introduction of Different Functional Groups: The introduction of various functional groups can alter the biological profile of naphthoquinones. For example, in a study of different naphthoquinone analogues, compounds like alkannin (B1664780) and juglone, which possess hydroxyl groups on the quinone ring, exhibited significant cytotoxicity against breast cancer cells. tubitak.gov.tr This supports the idea that introducing hydroxyl or other electron-donating or withdrawing groups onto the aromatic ring of this compound could modulate its anticancer activity.

An in silico study on isoeleutherin analogues suggested that structural changes can impact their toxicity and their ability to stabilize the DNA-topoisomerase II complex, a mechanism relevant to anticancer activity. mdpi.com This indicates that even subtle modifications to the core structure can lead to significant changes in the mechanism of action and safety profile.

Development of Synthetic Routes for Scalable Production of Analogues

While the enantioselective synthesis of this compound has been achieved on a laboratory scale, the development of synthetic routes for the scalable production of its analogues remains a challenge. nih.gov Scalable synthesis is crucial for further preclinical and potential clinical development.

Key considerations for developing scalable routes include:

Starting Material Availability: Utilizing readily available and inexpensive starting materials is essential.

Reaction Efficiency: Optimizing reaction conditions to achieve high yields and minimize byproducts.

Step Economy: Designing synthetic pathways with the fewest possible steps to reduce cost and waste.

Purification: Developing efficient and scalable purification methods, such as crystallization, to obtain highly pure compounds.

The synthetic strategies reported for pyranonaphthoquinones provide a starting point for developing such scalable routes. researchgate.netnih.gov Further research into process optimization and the development of more efficient catalytic methods will be necessary to enable the large-scale production of promising this compound analogues for therapeutic applications.

Future Directions in Elecanacin Research

Elucidating Novel Biological Targets and Polypharmacology

Understanding the precise biological targets of Elecanacin is a critical area for future research. While some studies have explored the compounds found in Eleutherine americana and their potential interactions with targets like Nrf2, Keap1, NF-kB, IKK-β, IKK-α, TGF-β, and TGF-βR, the specific targets of this compound itself require further investigation. ulm.ac.idresearchgate.net Research suggests that compounds from Eleutherine americana, including this compound, may exhibit polypharmacological effects, interacting with multiple targets or pathways. rjptonline.orgoup.comjapsonline.comwikipedia.org Future studies could utilize advanced techniques such as affinity chromatography, pull-down assays, and mass spectrometry to identify direct protein targets of this compound. Computational approaches, including molecular docking and network analysis, can also play a significant role in predicting and prioritizing potential targets and understanding the complex interplay of this compound with various biological molecules. rjptonline.orgeudl.eunih.gov Investigating the polypharmacological profile of this compound is crucial for understanding its full therapeutic potential and identifying any potential off-target effects. wikipedia.orgnih.gov

Advanced Preclinical Model Development for Mechanistic Insights

To gain a comprehensive understanding of this compound's biological activities, the development and application of advanced preclinical models are essential. While some studies have used in silico methods and animal models to investigate the effects of Eleutherine americana extracts, more specific models are needed to elucidate the mechanisms of action of isolated this compound. ulm.ac.idresearchgate.netjapsonline.com Future research could focus on developing and utilizing a range of in vitro and in vivo models that more closely mimic specific physiological and pathological conditions relevant to the potential applications of this compound. This might include co-culture systems, 3D cell models, and genetically modified animal models that allow for the study of this compound's effects on specific cell types, tissues, and signaling pathways. usc.edufrontiersin.orgchop.eduecancer.orgamegroups.org Advanced imaging techniques and biosensors could be integrated into these models to provide real-time insights into the cellular and molecular events influenced by this compound.

Integration of Multi-Omics Data for Comprehensive Understanding

The integration of multi-omics data holds significant promise for a comprehensive understanding of this compound's effects. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the biological changes induced by a compound. nih.govfrontlinegenomics.comnih.gov Future research on this compound could involve treating cells or animal models with the compound and then performing multi-omics analysis to identify changes in gene expression, protein levels, and metabolic profiles. mdpi.com Integrating these diverse datasets through sophisticated bioinformatics and computational approaches can help to unravel the complex molecular networks and pathways affected by this compound, providing deeper mechanistic insights and potentially identifying biomarkers of its activity. frontlinegenomics.comnih.gov

Exploration of Synthetic Biology Approaches for this compound Production

Exploring synthetic biology approaches for the production of this compound represents a forward-looking direction. Currently, this compound is isolated from natural sources like Eleutherine americana. ulm.ac.idresearchgate.netrjptonline.org However, natural product isolation can be subject to variations in yield and sustainability concerns. Synthetic biology offers the potential to engineer microorganisms or cell-free systems for the efficient and sustainable production of complex molecules like this compound. elegenbio.comhudsonlabautomation.comnumberanalytics.comfrontiersin.org Future research could focus on identifying the biosynthetic pathway of this compound in Eleutherine americana and then transferring the relevant genes into a suitable host organism, such as Escherichia coli or yeast. numberanalytics.com Optimizing these engineered biological systems through metabolic engineering and process development could lead to scalable and cost-effective methods for this compound production, ensuring a reliable supply for further research and potential applications. elegenbio.comhudsonlabautomation.comfrontiersin.org

Q & A

Q. Experimental Revisions :

  • Conduct serum binding assays to quantify free drug fractions .
  • Use LC-MS/MS to measure this compound concentrations in target tissues (e.g., lung epithelial lining fluid) .

Data Reconciliation : Apply mechanistic PK/PD modeling (e.g., Monte Carlo simulations) to align in vitro MICs with in vivo efficacy thresholds .

Q. What strategies optimize this compound’s synthetic route for scalable production while maintaining stereochemical purity?

  • Methodological Answer :
  • Step 1 : Perform retrosynthetic analysis to identify chiral centers and critical intermediates.
  • Step 2 : Compare catalytic asymmetric synthesis (e.g., Sharpless epoxidation) vs. enzymatic resolution for yield and enantiomeric excess (ee) .
  • Step 3 : Validate purity via HPLC-MS and X-ray crystallography , reporting ee values ≥98% for preclinical batches .

Q. How to integrate in silico modeling with experimental data to predict this compound’s resistance mechanisms?

  • Methodological Answer :
  • Use molecular dynamics simulations to map this compound’s binding to target proteins (e.g., DNA gyrase).
  • Cross-validate predictions with directed evolution experiments :
  • Serial passage assays under sublethal this compound exposure .
  • Whole-genome sequencing of resistant mutants to identify SNPs .
  • Data Table : Compile mutation frequencies and correlative binding affinity changes (ΔG values).

Methodological Considerations for Data Interpretation

Q. How to ensure reproducibility in this compound’s bioactivity assays across laboratories?

  • Best Practices :
  • Standardize protocols for culture media (e.g., Mueller-Hinton II broth), inoculum preparation (0.5 McFarland), and endpoint criteria (≥3-log CFU reduction) .
  • Share raw datasets (e.g., absorbance readings, colony counts) in supplementary materials .
  • Use interlaboratory validation with blinded samples to assess variability .

Q. What frameworks guide ethical data reporting in this compound clinical trials?

  • Guidelines :
  • Adhere to CONSORT or STROBE checklists for transparency in trial design and outcomes .
  • Disclose conflicts of interest (e.g., funding sources) and data limitations (e.g., small cohort sizes) .
  • Archive de-identified participant data in repositories like ClinicalTrials.gov for independent verification .

Tables for Data Reporting

Example formats derived from evidence guidelines

Table 1 : this compound MIC Values Against ESKAPE Pathogens
Pathogen
Enterococcus faecium
Staphylococcus aureus
Table 2 : Toxicity Profile in Murine Models
Organ Affected
Liver
Kidney

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.